3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the bromination of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of 3-substituted-1,5-dimethyl-1H-pyrazole-4-carboxylic acid derivatives.
Oxidation Reactions: Formation of this compound derivatives with oxidized methyl groups.
Reduction Reactions: Formation of 3-bromo-1,5-dimethyl-1H-pyrazole-4-methanol or 3-bromo-1,5-dimethyl-1H-pyrazole-4-aldehyde.
Scientific Research Applications
3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industrial Applications: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1,5-dimethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1,5-dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the bromine atom.
Uniqueness
3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
1783991-08-1 |
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Molecular Formula |
C6H7BrN2O2 |
Molecular Weight |
219.04 g/mol |
IUPAC Name |
3-bromo-1,5-dimethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H7BrN2O2/c1-3-4(6(10)11)5(7)8-9(3)2/h1-2H3,(H,10,11) |
InChI Key |
IXZQNNPSPLBXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)Br)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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